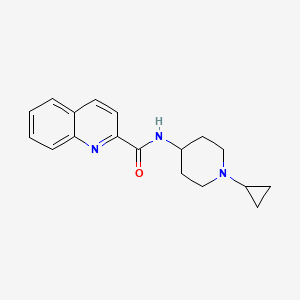![molecular formula C13H13ClN2O B7501541 N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide, also known as CCMI, is a synthetic compound that belongs to the pyrrole-2-carboxamide family. CCMI has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide works by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This results in an increase in the levels of dopamine in the brain, which can have a number of physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide are complex and varied. In addition to its effects on dopamine levels, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to modulate the release of other neurotransmitters such as norepinephrine and serotonin. It has also been found to have effects on the activity of ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide for lab experiments is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide also has some limitations, such as its relatively short half-life and its potential for off-target effects on other neurotransmitter systems.
Future Directions
There are a number of future directions for the study of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. One area of research is the development of new treatments for neurological disorders such as Parkinson's disease and ADHD. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has shown promise as a potential treatment for these disorders, and further research is needed to explore its potential clinical applications. Another area of research is the study of the biochemical and physiological effects of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide on other neurotransmitter systems and ion channels. This could lead to the development of new drugs that target these systems and have potential therapeutic applications. Finally, there is a need for further research into the safety and tolerability of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide in humans, as well as its potential for abuse and addiction.
Synthesis Methods
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is synthesized by reacting 3-chlorobenzylamine with 2-acetylpyrrole in the presence of a catalyst such as sodium hydride. The resulting intermediate is then reacted with methyl isocyanate to produce N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide. The synthesis of N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide is a relatively straightforward process, and the compound can be obtained in high yields.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide has been shown to increase the levels of dopamine in the brain, which has important implications for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-16(13(17)12-6-3-7-15-12)9-10-4-2-5-11(14)8-10/h2-8,15H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFMQWWJFWLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)


![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)
